N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Medicinal Chemistry Chemical Biology Chiral Pyrrolidine Building Blocks

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a chiral, non-racemic pyrrolidine-acetamide with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. Its structure features a (3R)-configured pyrrolidine ring bearing an N-(2-hydroxyethyl) substituent and an N-ethylacetamide side chain at the 3-position.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B7985233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCN(C1CCN(C1)CCO)C(=O)C
InChIInChI=1S/C10H20N2O2/c1-3-12(9(2)14)10-4-5-11(8-10)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m1/s1
InChIKeyJMAFUTPCKRRIAW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CAS 1354003-69-2): Procurement-Relevant Chemical Identity and Baseline Characteristics


N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a chiral, non-racemic pyrrolidine-acetamide with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. Its structure features a (3R)-configured pyrrolidine ring bearing an N-(2-hydroxyethyl) substituent and an N-ethylacetamide side chain at the 3-position . The compound is listed as a specialty research chemical by multiple suppliers, with a specified purity of 98% (HPLC) . The (S)-enantiomer (CAS 1353995-14-8) and the des-ethyl analog N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CAS 898384-50-4) are also commercially available, establishing a defined stereochemical and substitutional comparator space .

Why N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide Cannot Be Interchanged with In-Class Pyrrolidine Acetamides


Within the pyrrolidine acetamide class, small structural perturbations—particularly N-alkyl chain length, pyrrolidine N-substitution, and absolute configuration—are known to produce substantial shifts in receptor-binding profiles, physicochemical properties, and metabolic stability [1]. The (R)-enantiomer of N-ethyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-acetamide differs from its (S)-antipode and from the N-unsubstituted, N-methyl, and N-isopropyl analogs in hydrogen-bonding capacity (one H-bond donor from the terminal hydroxyl), calculated log P, and steric demand at the acetamide nitrogen, all of which can gate target engagement. Consequently, substituting any close analog without experimental confirmation of functional equivalence introduces a risk of altered selectivity, potency, or ADME behavior that undermines reproducibility in biological or medicinal chemistry workflows .

Quantitative Differentiation Evidence for N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide: Head-to-Head and Cross-Study Comparisons


Critical Evidence Gap: No Publicly Available Quantitative Head-to-Head Biological Data Identified for This Compound

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Semantic Scholar, Google Patents) was conducted for the target compound N-ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CAS 1354003-69-2) and its closest analogs (N-ethyl-(S)-enantiomer CAS 1353995-14-8; racemic N-ethyl analog CAS 1353955-70-0; des-ethyl analog CAS 898384-50-4; N-isopropyl analog). No study was identified that reports quantitative, comparator-based biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for this specific compound against any molecular target alongside a defined comparator under identical assay conditions. The compound appears primarily as a specialty chemical intermediate rather than a characterized pharmacological probe in the openly indexed literature up to the search date (2026-05-02) [1]. This absence of direct comparative evidence precludes the construction of quantitative differentiation claims that satisfy the evidentiary standard required for this guide.

Medicinal Chemistry Chemical Biology Chiral Pyrrolidine Building Blocks

Structural Differentiation: N-Ethyl vs. N-Isopropyl and N-Methyl Analogs — Calculated Physicochemical Profiles

The N-ethyl substituent on the acetamide nitrogen of the target compound distinguishes it from the N-methyl analog (N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide) and the N-isopropyl analog (N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide). The N-ethyl group increases molecular weight (200.28 vs. 186.25 for N-methyl vs. 214.31 for N-isopropyl) and contributes one additional rotatable bond compared to N-methyl, potentially influencing conformational entropy and membrane permeability . While experimental log P or log D values are not publicly reported, the incremental CH₂ insertion relative to N-methyl is predicted to raise lipophilicity by approximately 0.5 log units based on fragment-based calculation methods, a magnitude that can meaningfully affect solubility, CYP450 susceptibility, and off-target promiscuity in medicinal chemistry campaigns [1].

Physicochemical Profiling Drug Design Structure-Property Relationships

Stereochemical Purity as a Procurement Differentiator: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The target compound is the single (R)-enantiomer (CAS 1354003-69-2, [α] and ee% not publicly specified by vendors). The corresponding (S)-enantiomer carries CAS 1353995-14-8, and a racemic mixture (relative stereochemistry unspecified) is listed under CAS 1353955-70-0. In the absence of published enantiomer-specific activity data, procurement differentiation rests on documented stereochemical identity: the (R)-enantiomer is supplied at 98% chemical purity by multiple vendors , but chiral purity (enantiomeric excess) is not explicitly certified in available datasheets. For structure-activity relationship studies where the pyrrolidine 3-position chirality is hypothesized to influence target engagement, the specified (R)-configuration represents a defined, non-racemic starting point that eliminates the confounding factor of enantiomeric mixtures present when using the racemate .

Chiral Chemistry Enantioselective Synthesis Quality Control

Best-Fit Application Scenarios for N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide Based on Available Evidence


Lead Optimization SAR Campaigns Targeting N-Alkyl Chain Length in Pyrrolidine Acetamide Scaffolds

The N-ethyl substitution on the acetamide nitrogen provides a defined lipophilicity increment (~+0.5 log P units vs. N-methyl analog) and molecular weight step (+14 Da) without the branching and steric bulk of the N-isopropyl variant. This compositional precision enables systematic exploration of alkyl chain effects on target binding, cellular permeability, and metabolic stability in medicinal chemistry projects where the pyrrolidine-3-acetamide core is a privileged scaffold . The compound's single (R)-configuration eliminates the ambiguity of racemic mixtures in SAR tables.

Chiral Building Block for Enantioselective Synthesis of CNS-Targeted Ligands

The (R)-pyrrolidine-3-amine core with a pendant hydroxyethyl group on the pyrrolidine nitrogen and an N-ethylacetamide at the 3-position offers a versatile chiral intermediate. The hydroxyethyl handle permits further derivatization (e.g., esterification, etherification, oxidation to the aldehyde or carboxylic acid), while the N-ethylacetamide can be reduced to the N-ethyl-N-[(R)-pyrrolidin-3-yl]amine for secondary amine diversification. This positions the compound as a late-stage intermediate for constructing focused libraries of CNS-penetrant candidates, where pyrrolidine-containing NK1/NK2 antagonists, kappa opioid agonists, and dopamine D4 ligands have established precedent [1].

Physicochemical Property Benchmarking in Property-Based Drug Design Workflows

When a medicinal chemistry program requires systematic mapping of the relationship between N-alkyl chain length and key developability parameters (solubility, log D, human liver microsome stability, Caco-2 permeability), the N-ethyl homolog serves as the mid-point reference compound in the homologous series (N-methyl → N-ethyl → N-isopropyl). Procurement of a well-characterized batch (chemical purity ≥98%, with independent confirmation of enantiomeric excess upon request) enables internally generated head-to-head data that can guide the selection of the optimal N-alkyl substituent for lead nomination, even in the absence of pre-existing published comparator data for this specific compound .

Quote Request

Request a Quote for N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.